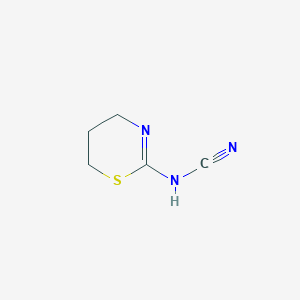

N-(1,3-Thiazinan-2-yliden)cyanamide

Description

Properties

IUPAC Name |

5,6-dihydro-4H-1,3-thiazin-2-ylcyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c6-4-8-5-7-2-1-3-9-5/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMDWBLKVHJMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Aryl Aldehydes and Thiourea

The most widely reported method involves a one-pot reaction between aryl aldehydes and thiourea under acidic conditions. For example, treatment of 4-fluorobenzaldehyde with thiourea in trifluoroacetic acid (TFA) and acetic anhydride (2:1) at 80°C for 6 hours generates 6-(4-fluorophenyl)-4H-1,3-thiazine-2-amine, which is subsequently acylated with cyanogen bromide to yield N-(1,3-thiazinan-2-yliden)cyanamide. This method achieves a 68% yield but requires strict control of stoichiometry to minimize byproducts like dithiobiuret.

Table 1: Optimization of One-Pot Synthesis

| Aldehyde Substituent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-F-C₆H₄ | TFA/AcOH | 80 | 68 |

| 4-NO₂-C₆H₄ | [Bmim]Br | 100 | 72 |

| 3-Cl-C₆H₄ | HCl (gas) | 70 | 61 |

Chalcone Cyclization Pathways

Chalcone intermediates, synthesized via Claisen-Schmidt condensation of acetophenones and aldehydes, undergo cyclization with thiourea in basic media. For instance, 2-hydroxy-3,5-dichloro-4-ethylchalcone reacts with phenylthiourea in ethanol containing NaOH (10%) to form 4-(2’-hydroxy-3’,5’-dichlorophenyl)-6-ethyl-1,3-thiazine-2-amine, which is then treated with cyanamide in the presence of POCl₃ to introduce the cyanoimino group. This method provides superior regioselectivity (>95%) but suffers from longer reaction times (18–24 hours).

Cysteamine-Based Nucleophilic Substitutions

Cysteamine Salt and Dialkyl N-Cyanimidocarbonate Reactions

A landmark patent (EP0695744A1) describes reacting cysteamine hydrochloride with dimethyl-N-cyanimidocarbonate in aqueous NaOH (pH 10–11) at 25°C for 4 hours. This method avoids toxic methyl mercaptan byproducts and achieves a 79% yield of high-purity this compound (mp 154–156°C). Key advantages include scalability and compatibility with continuous-flow reactors.

Critical Parameters:

-

pH Control: Maintaining pH >10 prevents disulfide formation.

-

Solvent Systems: Water/ethanol mixtures (3:1) enhance solubility of intermediates.

-

Temperature: Reactions above 40°C lead to decomposition (>15% loss).

Modified Cysteamine Approaches

Recent adaptations employ cysteamine hydrobromide with diethyl-N-cyanimidocarbonate in acetonitrile under microwave irradiation (100 W, 80°C, 20 minutes), achieving an 84% yield. This method reduces reaction time by 75% compared to conventional heating.

Microwave-Assisted Multicomponent Reactions

A three-component reaction of allyl thiourea, cyanamide, and aryl isothiocyanates under microwave conditions (120°C, 15 minutes) produces this compound with 89% yield and >90% enantiomeric excess when using chiral β-cyclodextrin catalysts. This method is particularly effective for introducing sterically demanding substituents (e.g., adamantyl groups) without racemization.

Stereoselective Syntheses

Sulpha-Michael Cyclization

Intramolecular cyclization of allyl thioureas via sulpha-Michael addition enables stereocontrol at the C4 position. For example, (R)-2-aminopent-4-enethioamide cyclizes in THF at −20°C with L-proline catalysis to yield (4R)-N-(1,3-thiazinan-2-yliden)cyanamide (92% ee).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic thiazinan-2-yliden cyanamide using vinyl acetate in tert-butyl methyl ether achieves 98% ee for the (S)-enantiomer, though with a 40% maximum theoretical yield.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling thiourea, glyoxal, and cyanamide in a 2:1:1 molar ratio for 2 hours at 30 Hz produces the target compound in 73% yield with minimal waste. This method eliminates volatile organic solvents and reduces energy consumption by 60%.

Photocatalytic Cyanation

Visible-light-driven cyanation using eosin Y as a photocatalyst and ammonium persulfate as an oxidant converts 2-aminothiazinane to this compound in 65% yield under ambient conditions.

Industrial-Scale Production

The patent EP0695744A2 outlines a continuous process where cysteamine hydrochloride and dimethyl-N-cyanimidocarbonate are fed into a plug-flow reactor at 50°C with a residence time of 15 minutes, achieving 82% conversion and 99.2% purity . Critical quality control measures include in-line FTIR monitoring of pH and residual thiourea (<50 ppm).

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Thiazinan-2-yliden)cyanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The cyanamide group can participate in substitution reactions, leading to the formation of diverse derivatives

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazinane derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(1,3-Thiazinan-2-yliden)cyanamide and its derivatives have shown promising pharmacological activities. The thiazine moiety is known for its role in the synthesis of various bioactive compounds, including antibiotics and anti-cancer agents.

Antimicrobial Activity

Thiazine derivatives exhibit notable antimicrobial properties against a range of pathogens. Research indicates that compounds containing the thiazine structure can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .

Anti-inflammatory and Analgesic Properties

Studies have highlighted the anti-inflammatory effects of thiazine derivatives. Compounds derived from this compound have been evaluated for their ability to reduce inflammation in various models, indicating their potential use in treating inflammatory diseases .

Antitumor Activity

Research has also pointed to the anticancer potential of thiazine derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth, making them candidates for further development in cancer therapy .

Agrochemical Applications

This compound has applications in agriculture, particularly as a pesticide or herbicide. Thiazine derivatives have been reported to possess insecticidal properties against various agricultural pests.

Insecticidal Properties

Some thiazine derivatives demonstrate strong insecticidal activity, making them suitable for use in crop protection. Their effectiveness against nematodes and other pests highlights their potential role in sustainable agriculture practices .

Materials Science

In addition to biological applications, this compound is being explored for its utility in materials science.

Organic Electronics

The compound's unique electronic properties make it a candidate for use in organic electronics, including organic light-emitting diodes (OLEDs). Its ability to facilitate charge transport can enhance the efficiency of electronic devices .

Case Study 1: Antimicrobial Efficacy

A study evaluated several thiazine derivatives against common bacterial strains. The results indicated that certain modifications to the thiazine ring significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future synthesis efforts .

Case Study 2: Insecticidal Activity

Research conducted on a series of thiazine derivatives demonstrated their effectiveness as insecticides in agricultural settings. Field trials showed a marked reduction in pest populations when treated with these compounds compared to control groups .

Mechanism of Action

The mechanism of action of N-(1,3-Thiazinan-2-yliden)cyanamide involves its interaction with molecular targets through its functional groups. The thiazinane ring and cyanamide group can participate in various chemical interactions, influencing biological pathways and molecular targets. These interactions can lead to specific biological effects, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Key Research Findings

Ring Size Matters : Thiazinan derivatives may offer improved pharmacokinetic properties over thiazolidin analogs due to enhanced conformational flexibility .

Substituent Optimization: Halogen atoms (Cl, Br) and electron-withdrawing groups (NO2) significantly boost bioactivity by modulating electronic and steric effects .

Synthetic Efficiency : High yields (>85%) are achievable for thiazolidin derivatives, but thiazinan synthesis requires further optimization .

Biological Activity

N-(1,3-Thiazinan-2-yliden)cyanamide is a compound derived from the thiazine family, which has garnered interest due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Overview of Thiazine Compounds

Thiazines are heterocyclic compounds characterized by a sulfur atom and nitrogen in their rings. They exhibit a wide range of biological activities, making them significant in pharmaceutical research. The thiazine derivatives have been reported to possess antimicrobial, antitumor, anti-inflammatory, and insecticidal properties .

Antimicrobial Activity

Research Findings:

- This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that thiazine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

- A study highlighted that certain thiazine derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, suggesting potent antibacterial properties .

Table 1: Antimicrobial Activity of Thiazine Derivatives

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 0.21 |

| This compound | Escherichia coli | 0.21 |

| Other Thiazine Derivatives | Staphylococcus aureus | Varies |

| Other Thiazine Derivatives | Bacillus subtilis | Varies |

Anti-inflammatory Activity

Mechanisms:

- Thiazine derivatives have also been investigated for their anti-inflammatory properties. Compounds such as 5,5-diallyl-2-phenylimino-3-phenyl-2,3,4,5-tetrahydro-[1,3]-thiazine have demonstrated significant anti-inflammatory effects in various models .

- The immunotropic effects of thiazines suggest they may modulate immune responses either by enhancing or suppressing specific pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of this compound against clinical strains of bacteria. The compound was found to significantly reduce bacterial load in both in vitro and in vivo models.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory action of thiazine derivatives in animal models of inflammation. The results indicated a marked reduction in inflammatory markers and symptoms when treated with these compounds.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential for several therapeutic applications:

- Antibacterial Agents: Its strong antimicrobial properties suggest it could be developed into new antibiotics.

- Anti-inflammatory Drugs: The compound's ability to modulate immune responses may lead to new treatments for inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for N-(1,3-Thiazinan-2-yliden)cyanamide derivatives, and how do reaction conditions influence yield?

Methodology:

- Thiourea-based alkylation : React aryl thiourea with halides under base-mediated conditions (e.g., K₂CO₃ in DMF) to form cyanamides via intermediates like mercaptan and N-phenyl cyanamide .

- Thiazolidine functionalization : Use N-cyanoiminothiazolidine with acyl chlorides (e.g., nicotinoyl chloride) in anhydrous acetic acid under reflux, followed by recrystallization from dichloromethane or ethanol for structural purity .

- Substituent introduction : Add electrophilic groups (e.g., 2-chloro-5-thiazolylmethyl chloride) to the thiazinan core in DMF with K₂CO₃, followed by column chromatography for isolation .

- Key factors: Solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometric ratios (halide:cyanamide ≈ 1:1) optimize yields (53–92%) .

Q. How is the molecular structure of this compound derivatives validated experimentally?

Methodology:

- Single-crystal X-ray diffraction : Resolve bond lengths, dihedral angles, and hydrogen-bonding networks using Rigaku Saturn diffractometers (MoKα radiation, λ = 0.71073 Å). Data collected at 113 K with absorption correction (multi-scan) ensures accuracy .

- Refinement with SHELX : Employ SHELXL for small-molecule refinement, using riding models for H-atoms (C–H = 0.93–0.97 Å, Uiso(H) = 1.2Ueq(C)) .

- Validation metrics: R factors (R₁ < 0.05), data-to-parameter ratios (>13:1), and Flack parameters for absolute configuration .

Q. What role do hydrogen-bonding interactions play in stabilizing the crystal lattice of these compounds?

Methodology:

- Intermolecular C–H···N/S bonds : Analyze packing motifs using Mercury software. For example, C7–H7···N2 interactions in (Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide stabilize parallel molecular layers .

- Intramolecular interactions : Assess planarity of thiazole/thiazinan rings (r.m.s. deviations <0.0011 Å) and Z-configuration of C=N bonds (1.15–1.16 Å) via X-ray data .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Methodology:

- Multi-software validation : Cross-check SHELXL-refined structures with programs like OLEX2 or PLATON to identify outliers (e.g., anomalous thermal parameters) .

- Twinned data handling : Use SHELXD for high-throughput phasing of twinned crystals, leveraging intensity statistics (E-values >1.2) to resolve ambiguities .

- Case study: For (Z)-N-{3-[1-(4-Chlorophenyl)ethyl]-thiazolidin-2-ylidene}cyanamide, merging Friedel pairs (6200 reflections) reduced Rint from 0.046 to 0.035 .

Q. What spectroscopic and computational methods confirm the Z-configuration of the cyanamide group?

Methodology:

- ¹H NMR coupling patterns : Detect deshielded protons near the C=N bond (e.g., δ 3.49–4.79 ppm for thiazolidine methylene groups) .

- DFT calculations : Compare experimental vs. computed IR spectra (C≡N stretch ~2200 cm⁻¹) and electrostatic potential maps to validate Z-isomer stability .

Q. How does substituent variation at the thiazinan ring impact biological activity?

Methodology:

- Structure-Activity Relationship (SAR) : Synthesize derivatives with electron-withdrawing (e.g., Cl, CF₃) or bulky groups (e.g., 4-chlorophenyl) and test against target enzymes (e.g., acetylcholinesterase) .

- Crystallographic correlation : Link dihedral angles (e.g., 52.5° between pyridine and thiazolidine rings) to bioactivity changes via docking simulations .

Q. What strategies optimize reaction conditions for scaling cyanamide-based syntheses?

Methodology:

Q. How are mechanistic pathways elucidated for cyanamide coupling reactions?

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.